Ipatasertib

Kinase Selectivity Off-target Profiling AGC Kinase Family

Ipatasertib (GDC‑0068, RG7440) is a non‑interchangeable pan‑Akt inhibitor designed for precision oncology research. It offers >100‑fold selectivity for Akt1 over p70S6K and PKA, a 26.7‑27.4 h terminal half‑life enabling once‑daily in vivo dosing, and a median IC50 of 2.2 µM in PTEN‑deficient lines—~4.5‑fold more potent than in PTEN wild‑type models. Clinical validation from IPATential150 (HR=0.70 in PIK3CA/AKT1/PTEN‑altered mCRPC) reinforces its biomarker‑driven translational utility. Procure Ipatasertib when your experiment demands clean Akt‑specific pharmacology without confounding off‑target activity.

Molecular Formula C24H32ClN5O2
Molecular Weight 458.0 g/mol
CAS No. 1001264-89-6
Cat. No. B1662790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpatasertib
CAS1001264-89-6
Synonyms2-(4-chlorophenyl)-1-(4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
GDC-0068
GDC0068
ipataserti
Molecular FormulaC24H32ClN5O2
Molecular Weight458.0 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
InChIKeyGRZXWCHAXNAUHY-NSISKUIASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Ipatasertib (GDC-0068) for Research Procurement: Key Compound Specifications and Procurement Considerations


Ipatasertib (CAS 1001264-89-6), also known as GDC-0068 or RG7440, is an orally bioavailable, ATP-competitive, small-molecule pan-Akt kinase inhibitor [1]. It potently inhibits all three Akt isoforms (Akt1, Akt2, Akt3) with IC50 values in the low nanomolar range in cell-free assays . The compound is widely used in preclinical and clinical oncology research targeting the PI3K/AKT/mTOR signaling pathway, with demonstrated antitumor activity in cancer models harboring PTEN loss, PIK3CA mutations, or HER2 amplification [2].

Why Ipatasertib (GDC-0068) Cannot Be Directly Substituted with Other Akt Inhibitors in Research Protocols


The Akt inhibitor class is not homogeneous. Despite a shared target, members exhibit critical differences in isoform potency profile, kinome selectivity, pharmacokinetic (PK) properties, and biomarker-defined efficacy windows. Simply substituting one Akt inhibitor for another without adjusting dose, schedule, or biomarker selection can introduce confounding variables or lead to experimental failure [1]. For instance, capivasertib (AZD5363) shows similar potency but distinct kinase selectivity relative to PKA and p70S6K [2], while uprosertib (GSK2141795) demonstrates a fundamentally different Akt isoform inhibition profile [3]. These disparities, along with differences in oral bioavailability, terminal half-life, and major metabolic pathways, directly impact the translation of preclinical findings and the design of robust experiments. The following quantitative evidence details the specific points of differentiation that make Ipatasertib a distinct and non-interchangeable research tool.

Quantitative Evidence Guide: Differentiating Ipatasertib from Key AKT Inhibitor Comparators


Comparative Kinase Selectivity: Ipatasertib vs. Capivasertib (AZD5363)

Ipatasertib demonstrates a high degree of selectivity against a broad panel of kinases, with a defined and narrow off-target profile. In a panel of 230 kinases, it inhibited only three non-Akt kinases by >70% at 1 µM, showing >100-fold selectivity for Akt1 over p70S6K [1]. In contrast, capivasertib (AZD5363) shows similar inhibitory activity against Akt isoforms and the off-target kinases P70S6K and PKA , indicating a less specific kinase inhibition profile that may contribute to a different off-target effect signature.

Kinase Selectivity Off-target Profiling AGC Kinase Family

Akt Isoform Potency Profile: Ipatasertib vs. Uprosertib (GSK2141795)

While both are pan-Akt inhibitors, Ipatasertib and uprosertib exhibit a significantly different pattern of potency against the three Akt isoforms. Ipatasertib potently inhibits Akt1, Akt2, and Akt3 with IC50 values in the low nanomolar range . In contrast, uprosertib is a far less potent inhibitor, with IC50 values up to two orders of magnitude higher for Akt1 and Akt2 . This difference in intrinsic biochemical potency translates to distinct effective concentration ranges in cellular and in vivo experiments.

Akt Isoform Inhibition Potency Pan-Akt Inhibitor

Biomarker-Dependent Sensitivity: Ipatasertib in PTEN-Loss Models

Ipatasertib exhibits a strong, quantitative link between genetic biomarkers and in vitro sensitivity. In a panel of cancer cell lines, those harboring PTEN loss or PIK3CA mutations showed significantly higher sensitivity to Ipatasertib, with a median IC50 of 2.2 µmol/L, compared to a median IC50 of 10 µmol/L in cell lines without these alterations [1]. This differential sensitivity is a defining feature that supports its use in genetically defined research models.

Biomarker PTEN PIK3CA Patient Stratification

Clinical Biomarker Validation: Ipatasertib in PIK3CA/AKT1/PTEN-Altered Tumors

The biomarker-driven efficacy of Ipatasertib has been evaluated in the Phase 3 IPATential150 trial. In an exploratory analysis, patients with metastatic castration-resistant prostate cancer (mCRPC) harboring NGS-defined genomic alterations in PIK3CA/AKT1/PTEN (n=250) who received Ipatasertib plus abiraterone showed a potential improvement in outcome compared to placebo plus abiraterone [1]. This biomarker-specific trend was not observed in the broader, unselected patient population, underscoring the importance of genetic context for Ipatasertib activity.

Clinical Trial Biomarker PIK3CA AKT1 PTEN

Pharmacokinetic Properties: Ipatasertib's Distinct Human PK Profile

Ipatasertib possesses a defined human pharmacokinetic profile characterized by a moderate absolute oral bioavailability, a large volume of distribution, and a long terminal half-life. This profile dictates its dosing regimen and expected exposure levels in vivo, which is distinct from other Akt inhibitors like capivasertib, which has a reported shorter half-life (~8-10 hours) [2].

Pharmacokinetics Bioavailability Volume of Distribution Half-life

Recommended Research and Preclinical Applications for Ipatasertib (GDC-0068)


Investigation of PI3K/AKT Pathway Addiction in PTEN-Deficient Tumor Models

Ipatasertib is the optimal choice for studies investigating the therapeutic potential of AKT inhibition in cancers with confirmed PTEN loss. Preclinical data shows that PTEN-deficient cell lines have a median IC50 of 2.2 µmol/L, which is approximately 4.5-fold more sensitive than PTEN wild-type lines [1]. This high level of sensitivity makes it a powerful tool for dissecting PTEN-driven oncogenic signaling and evaluating AKT dependency in these genetically defined contexts.

Translational Studies in Biomarker-Selected (PIK3CA/AKT1/PTEN-Altered) Cancer Cohorts

For translational research aiming to model a biomarker-driven therapeutic strategy, Ipatasertib is supported by clinical evidence from the IPATential150 trial. In patients with PIK3CA/AKT1/PTEN-altered mCRPC, the combination of Ipatasertib and abiraterone resulted in a 30% reduction in the risk of death (HR=0.70) compared to abiraterone alone [2]. This clinical data provides a strong rationale for incorporating Ipatasertib into preclinical studies designed to validate and refine biomarker-based patient selection strategies for PI3K/AKT pathway inhibitors.

Kinase Selectivity Profiling and Off-Target Mitigation Experiments

Ipatasertib is the preferred Akt inhibitor for experiments where high kinome selectivity is paramount to avoid confounding off-target effects. Its profile of >100-fold selectivity for Akt1 over p70S6K contrasts sharply with the equipotent inhibition of Akt and p70S6K/PKA observed with capivasertib [3]. Researchers seeking to generate data that can be attributed solely to AKT signaling blockade, without the complexity of concurrent p70S6K or PKA inhibition, should select Ipatasertib for their studies.

In Vivo Pharmacology Studies Requiring Sustained Target Coverage with Once-Daily Dosing

The long terminal half-life of Ipatasertib (26.7-27.4 hours) makes it well-suited for in vivo experiments in mice and rats that require once-daily (QD) oral dosing to achieve continuous 24-hour target suppression [4]. This PK characteristic simplifies dosing schedules and reduces animal handling stress compared to compounds with shorter half-lives that might require twice-daily (BID) administration. Procurement of Ipatasertib is therefore strategically advantageous for longitudinal efficacy and pharmacodynamics studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipatasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.